3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione
Description
Properties
CAS No. |
655249-80-2 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
3-(4-acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H8O4/c1-6(13)7-2-4-8(5-3-7)9-10(14)12(16)11(9)15/h2-5,14H,1H3 |
InChI Key |
QEXNADAOQYRDFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetylphenyl derivatives with suitable cyclobutene precursors in the presence of catalysts and under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Physicochemical Properties
Biological Activity
- Molecular Formula : C12H10O4
- Molecular Weight : 218.21 g/mol
- Structure : The compound features a cyclobutane core with hydroxy and acetyl groups, which contribute to its reactivity and biological interactions.
Antioxidant Activity
Research indicates that 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanisms proposed include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through interference with cell cycle progression.
For instance, a study involving breast cancer cell lines reported a dose-dependent reduction in cell viability upon treatment with this compound, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In models of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases such as arthritis.
Study 1: Antioxidant Efficacy
In a controlled laboratory setting, researchers tested the antioxidant capacity of 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione using DPPH and ABTS assays. The results indicated that the compound exhibited a significant reduction in free radical concentrations compared to control samples.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Study 2: Anticancer Activity
A recent study assessed the anticancer effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Treatment with varying concentrations of the compound resulted in:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 | 10 | 70 |
| MCF-7 | 50 | 45 |
| HeLa | 10 | 65 |
| HeLa | 50 | 40 |
The data supports the hypothesis that increased concentrations correlate with reduced cell viability.
Study 3: Anti-inflammatory Activity
In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. The reduction was statistically significant (p < 0.05), indicating its potential use in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
